REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:6]=[CH:5][C:4]=1[OH:13].O.Cl.FC(F)(F)[C:20](O)=[O:21]>>[F:1][C:2]([F:14])([F:15])[C:3]1[CH:8]=[C:7]([C:9]([CH3:11])([CH3:12])[CH3:10])[CH:6]=[C:5]([CH:20]=[O:21])[C:4]=1[OH:13]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC(=C1)C(C)(C)C)O)(F)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
This mixture is then refluxed for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (5 × 50 ml.)
|
Type
|
EXTRACTION
|
Details
|
the ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The ether is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C(C=O)=CC(=C1)C(C)(C)C)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |